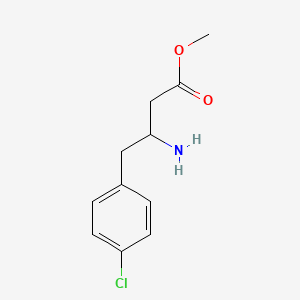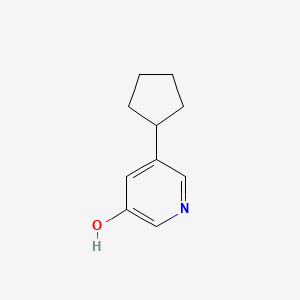
5-Cyclopentylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopentylpyridin-3-ol is an organic compound with the molecular formula C10H13NO It consists of a pyridine ring substituted with a cyclopentyl group at the 5-position and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentylpyridin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopentanone with 3-pyridylmagnesium bromide, followed by hydrolysis, can yield the desired compound. Another method involves the use of cyclopentylamine and 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyclopentylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 5-Cyclopentylpyridin-3-one
Reduction: 5-Cyclopentylpiperidin-3-ol
Substitution: 5-Cyclopentyl-3-aminopyridine
Applications De Recherche Scientifique
5-Cyclopentylpyridin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Cyclopentylpyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Pyridin-2-ol
- Pyridin-4-ol
- Cyclopentylamine
Comparison: 5-Cyclopentylpyridin-3-ol is unique due to the presence of both a cyclopentyl group and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, pyridin-2-ol and pyridin-4-ol lack the cyclopentyl group, which affects their reactivity and potential applications. Cyclopentylamine, on the other hand, lacks the hydroxyl group, resulting in different chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
5-cyclopentylpyridin-3-ol |
InChI |
InChI=1S/C10H13NO/c12-10-5-9(6-11-7-10)8-3-1-2-4-8/h5-8,12H,1-4H2 |
Clé InChI |
KUUBPLOPMXJZAW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CC(=CN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


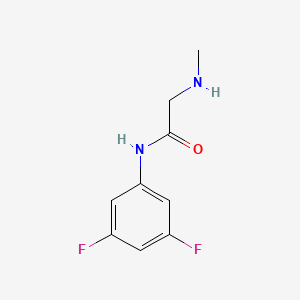
![2-Hydrazino-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B13237093.png)
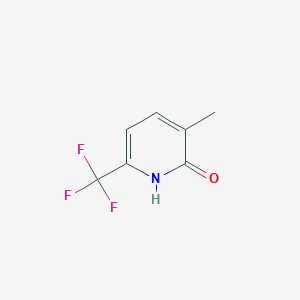
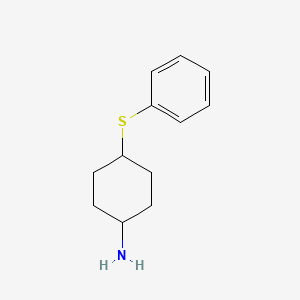

![2-[(2,2-Dimethylpropyl)amino]acetic acid](/img/structure/B13237109.png)
![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13237119.png)

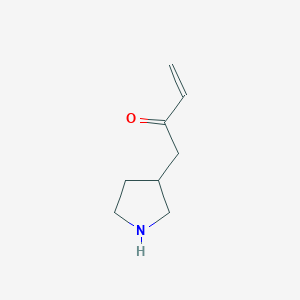
![2,7-Diazaspiro[4.5]decan-6-one](/img/structure/B13237127.png)
![2-{1-[(Tert-butyldimethylsilyl)oxy]-2,2,4,4-tetramethylcyclobutyl}acetaldehyde](/img/structure/B13237133.png)
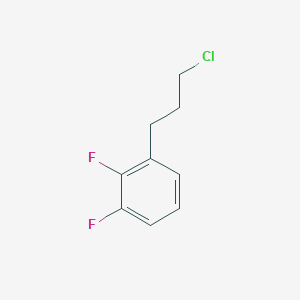
![2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B13237138.png)
